2-甲基哌啶-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

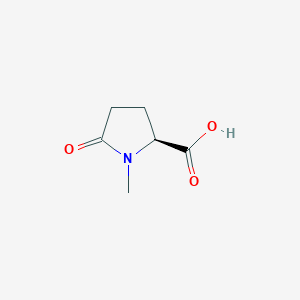

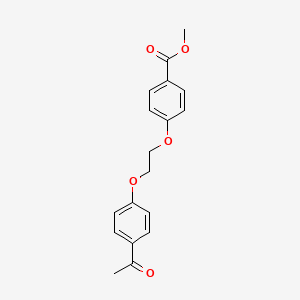

2-Methylpiperidin-1-amine is a chemical compound with the CAS Number: 21399-44-0 . It has a molecular weight of 114.19 and its IUPAC name is 2-methyl-1-piperidinamine . The physical form of this compound is liquid .

Molecular Structure Analysis

The InChI code for 2-Methylpiperidin-1-amine is 1S/C6H14N2/c1-6-4-2-3-5-8(6)7/h6H,2-5,7H2,1H3 . This indicates that the compound has a six-membered ring structure with one nitrogen atom and five carbon atoms.Chemical Reactions Analysis

While specific chemical reactions involving 2-Methylpiperidin-1-amine are not available, piperidine derivatives have been formed through various intra- and intermolecular reactions .Physical And Chemical Properties Analysis

2-Methylpiperidin-1-amine is a liquid at room temperature . It has a molecular weight of 114.19 . It is stored at a temperature of -10 .科学研究应用

氢脱氮和催化中的副标题作用

2-甲基哌啶-1-胺在催化领域中发挥着至关重要的作用,特别是在各种含氮化合物的氢脱氮(HDN)中。一项研究探讨了2-甲基吡啶及其中间产物,包括2-甲基哌啶的HDN。研究突出了β氢原子的重要性,并揭示了甲基基团虽然提供了额外的β氢原子,但由于立体位阻,它们不会对消除反应产生影响。这种理解对催化过程和设计特定化学转化的催化剂至关重要(Egorova et al., 2002)。

碳捕集和碳酸酯形成

在碳捕集和碳酸酯合成中的副标题应用

2-甲基哌啶-1-胺在碳捕集技术中具有潜在应用。已经研究了它形成碳酸酯的能力,这些化合物在吸收大气中的二氧化碳中起作用。通过晶体合成、拉曼光谱和X射线衍射证实了2-甲基哌啶-1-胺形成碳酸酯,展示了其在开发用于碳捕集应用的相分离胺中的实用性(Fandiño等人,2018)。

相分离和溶剂相互作用

在液-液相分离和溶剂相互作用中的副标题影响

已经研究了该化合物对涉及CO2溶解的系统中的液-液相分离(LLE)的影响。该研究为解决2-甲基哌啶-1-胺溶液中发生的化学反应提供了见解,揭示了其在各种溶剂体系和不同条件下的行为,这对其在分离过程和溶剂开发中的应用至关重要(Coulier et al., 2017)。

CO2吸收的增强

在混合溶剂中增强CO2吸收的副标题

研究表明,2-甲基哌啶-1-胺可以显著提高混合溶剂中CO2的传质速率,这一特性在CO2捕集和封存领域非常有益。这种属性使2-甲基哌啶-1-胺成为开发高效且环保的CO2吸收技术中的有前景的添加剂(Choi et al., 2012)。

安全和危害

未来方向

Piperidines, including 2-Methylpiperidin-1-amine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name |

2-methylpiperidin-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6-4-2-3-5-8(6)7/h6H,2-5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHFUGFMQDIJKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596333 |

Source

|

| Record name | 2-Methylpiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpiperidin-1-amine | |

CAS RN |

21399-44-0 |

Source

|

| Record name | 2-Methylpiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 7-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1358251.png)

![1-[2-(decyloxy)-2-oxoethyl]-2-(2-methoxyphenoxymethyl)-3-methyl-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B1358273.png)

![1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1358286.png)